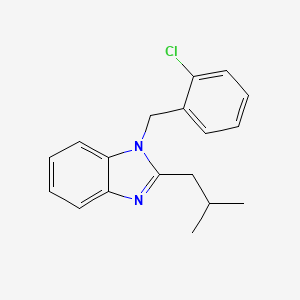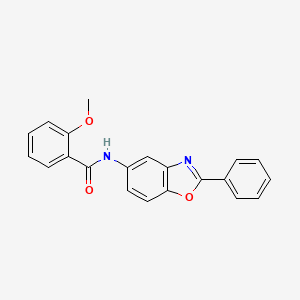
1-(2-chlorobenzyl)-2-isobutyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-2-isobutyl-1H-benzimidazole, also known as N-[(2-chlorophenyl)methyl]-N-(1-methylpropyl)-1H-benzimidazole-1-ethanamine, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound belongs to the class of benzimidazole derivatives and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of 1-(2-chlorobenzyl)-2-isobutyl-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes or proteins that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
In preclinical studies, 1-(2-chlorobenzyl)-2-isobutyl-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-chlorobenzyl)-2-isobutyl-1H-benzimidazole in lab experiments is its relatively low toxicity and high selectivity towards certain enzymes or proteins. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(2-chlorobenzyl)-2-isobutyl-1H-benzimidazole. Some of the most promising directions include:
1. Further investigation of the mechanism of action of this compound, in order to better understand its therapeutic potential.
2. Development of novel formulations of this compound that improve its solubility and bioavailability, in order to facilitate its use in clinical settings.
3. Investigation of the potential synergistic effects of this compound when combined with other therapeutic agents, in order to enhance its therapeutic efficacy.
4. Exploration of the potential applications of this compound in other fields of medicine, such as neurology and dermatology.
Conclusion
1-(2-chlorobenzyl)-2-isobutyl-1H-benzimidazole is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications in various fields of medicine. Although the exact mechanism of action of this compound is not fully understood, it has been suggested that it may exert its therapeutic effects by inhibiting the activity of certain enzymes or proteins that are involved in the pathogenesis of various diseases. Further research is needed to fully explore the therapeutic potential of this compound and to develop novel formulations that improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-2-isobutyl-1H-benzimidazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-chlorobenzaldehyde with isobutyraldehyde in the presence of ammonium acetate and acetic acid. This reaction yields a Schiff base intermediate, which is then reduced with sodium borohydride to obtain the final product.
Scientific Research Applications
1-(2-chlorobenzyl)-2-isobutyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the most promising applications of this compound include its use as an anti-inflammatory agent, anti-cancer agent, and anti-viral agent.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2/c1-13(2)11-18-20-16-9-5-6-10-17(16)21(18)12-14-7-3-4-8-15(14)19/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKGSRRNJVZWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-2-(2-methylpropyl)-1H-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide](/img/structure/B5881905.png)


![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)
![N-[3-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5881936.png)
![3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5881948.png)

![2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5881957.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5881959.png)
![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5881966.png)


![1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5881995.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5882002.png)